6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO3S and a molecular weight of 303.54 g/mol . It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzenesulfonyl chloride core. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 6-bromo-2-fluoro-3-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonates.
Thiols: For the formation of sulfonothioates.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reaction .
Scientific Research Applications
6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride is used extensively in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: It may be used in the modification of biomolecules to study their functions and interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride include:
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methoxy substituents on the benzenesulfonyl chloride core. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-bromo-2-fluoro-3-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO3S/c1-13-5-3-2-4(8)7(6(5)10)14(9,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVCUOWEVVOJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.